Potassium lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

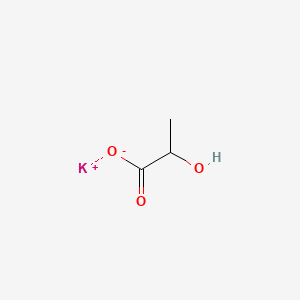

Potassium lactate is a chemical compound with the formula KC₃H₅O₃. It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . This compound is widely used in the food industry as a preservative and flavor enhancer, as well as in various industrial applications.

作用機序

乳酸カリウムは、主に乳酸イオンとカリウムイオンの供給源としての役割を果たすことによって、その効果を発揮します。 乳酸イオンは二酸化炭素と水に代謝され、そのため水素陽イオンの消費が必要となり、代謝性アルカリ化作用をもたらします 。カリウムイオンは、細胞機能、神経伝達、筋肉の収縮を維持する上で重要な役割を果たしています。

類似の化合物:

乳酸ナトリウム: 乳酸のナトリウム塩であり、食品保存や医療用途で同様に使用されます。

乳酸カルシウム: 乳酸のカルシウム塩であり、食品添加物やカルシウムサプリメントとして使用されます。

乳酸マグネシウム: 乳酸のマグネシウム塩であり、栄養補助食品や医療治療で使用されます.

乳酸カリウムの独自性: 乳酸カリウムは、カリウムイオンと乳酸イオンの両方を供給できるという点で独自性があり、両方のイオンが必要とされる用途で特に価値があります。 吸湿性と高い溶解性により、食品業界では効果的な保存料や風味増強剤としても使用されています 。

準備方法

Synthetic Routes and Reaction Conditions: Potassium lactate is produced by neutralizing lactic acid with potassium hydroxide. The reaction can be represented as follows:

CH3CH(OH)COOH+KOH→KC3H5O3+H2O

Lactic acid, which is fermented from a sugar source, reacts with potassium hydroxide to form this compound and water .

Industrial Production Methods: In industrial settings, lactic acid is typically produced through the fermentation of carbohydrates such as glucose or sucrose. The lactic acid is then purified and neutralized with potassium hydroxide to produce this compound. The resulting solution can be concentrated to contain up to 78% solids .

化学反応の分析

Types of Reactions: Potassium lactate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid and a strong base. It can also participate in esterification reactions when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions:

Acid-Base Reactions: this compound can react with strong acids to form lactic acid and the corresponding potassium salt.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form lactate esters.

Major Products Formed:

Lactic Acid: When this compound reacts with strong acids.

Lactate Esters: When this compound undergoes esterification with alcohols.

科学的研究の応用

Potassium lactate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a buffering agent in various chemical reactions.

- Acts as a source of lactate ions in analytical chemistry.

Biology:

- Employed in cell culture media to provide a source of potassium and lactate.

- Used in studies involving metabolic pathways and energy production.

Medicine:

- Utilized in intravenous solutions to treat electrolyte imbalances.

- Investigated for its potential role in cardiovascular health and metabolic disorders .

Industry:

- Commonly used in the food industry as a preservative and flavor enhancer.

- Applied in the production of biodegradable plastics and other environmentally friendly materials .

類似化合物との比較

Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.

Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.

Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.

Uniqueness of Potassium Lactate: this compound is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .

特性

CAS番号 |

996-31-6 |

|---|---|

分子式 |

C3H6KO3 |

分子量 |

129.18 g/mol |

IUPAC名 |

potassium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChIキー |

BYPIKLIXBPMDBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[K+] |

正規SMILES |

CC(C(=O)O)O.[K] |

Key on ui other cas no. |

996-31-6 |

物理的記述 |

Liquid |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: this compound primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that this compound can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: this compound is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing this compound [].

A: The addition of this compound has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% this compound treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: this compound can influence the color of meat products. In buffalo calf meat rolls, increasing levels of this compound led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and this compound increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of this compound is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of this compound with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: this compound acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, this compound has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

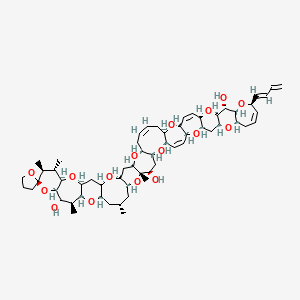

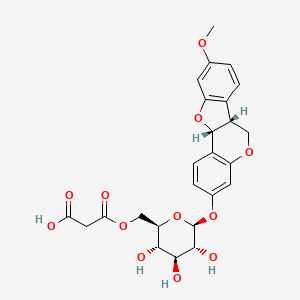

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)

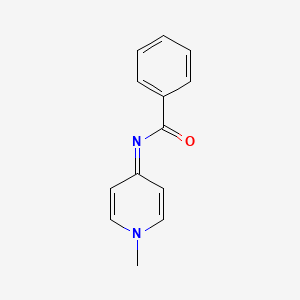

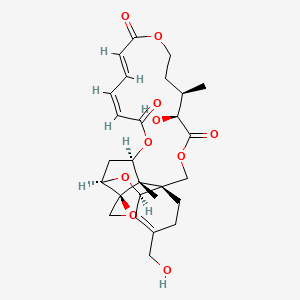

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

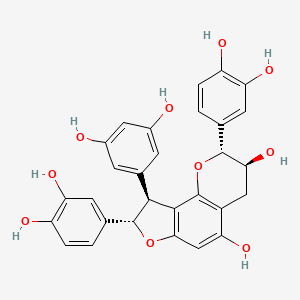

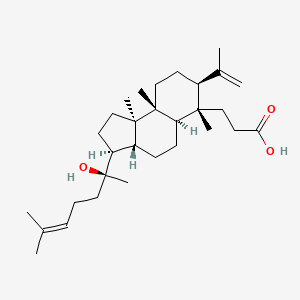

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)

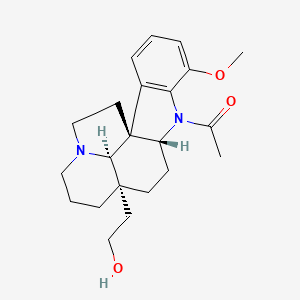

![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)